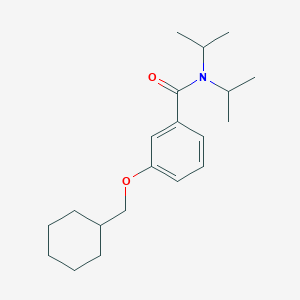![molecular formula C13H8ClN3O B14388418 Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 90017-07-5](/img/structure/B14388418.png)
Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is a heterocyclic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole ring and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with pyridine-2-carboxylic acid in the presence of phosphorus oxychloride, leading to the formation of the desired oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 4-chloropyridine and 2,3-dichloropyridine share structural similarities.
Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole are related.
Uniqueness
Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is unique due to the combination of its pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
90017-07-5 |
|---|---|
Molecular Formula |
C13H8ClN3O |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H |
InChI Key |
ATDXBFFOZUIQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


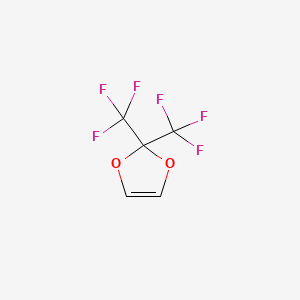
silane](/img/structure/B14388359.png)
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
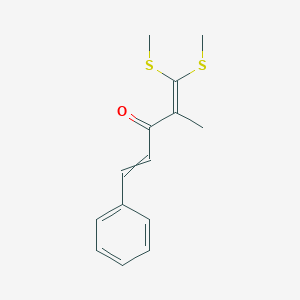
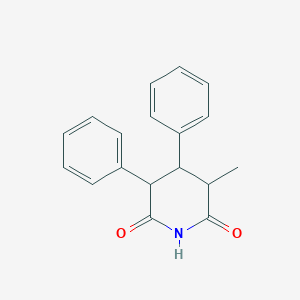
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
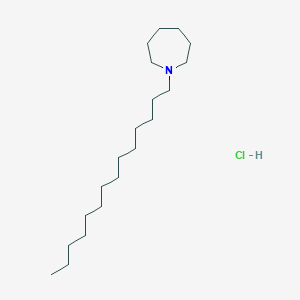
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)
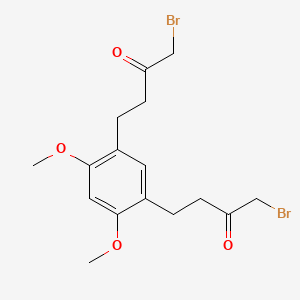
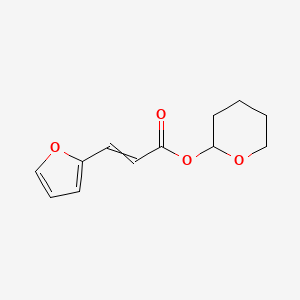
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)
![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)
